Decyl 9-bromo-9H-fluorene-2-carboxylate
Description
Decyl 9-bromo-9H-fluorene-2-carboxylate is a fluorene-derived compound featuring a bromine atom at the 9-position and a decyl ester group at the 2-carboxylate position. Its molecular formula is inferred as C₂₃H₂₅BrO₂, combining the 2-bromo-9H-fluorene core (C₁₃H₉Br, MW 245.115 g/mol ) with a decyl chain (C₁₀H₂₁O₂). The bromine substituent introduces steric and electronic effects, while the long alkyl chain enhances lipophilicity, influencing solubility and reactivity.
Key structural attributes:
- Bromine at position 9: Enhances electrophilicity, making it reactive in substitution reactions.
- Decyl ester at position 2: Increases hydrophobicity compared to shorter-chain esters (e.g., methyl or ethyl).
Properties
CAS No. |
922499-57-8 |
|---|---|
Molecular Formula |
C24H29BrO2 |
Molecular Weight |
429.4 g/mol |
IUPAC Name |
decyl 9-bromo-9H-fluorene-2-carboxylate |
InChI |
InChI=1S/C24H29BrO2/c1-2-3-4-5-6-7-8-11-16-27-24(26)18-14-15-20-19-12-9-10-13-21(19)23(25)22(20)17-18/h9-10,12-15,17,23H,2-8,11,16H2,1H3 |
InChI Key |
LKKHEQXNIYUQDR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of decyl 9-bromo-9H-fluorene-2-carboxylate typically involves the esterification of 9-bromo-9H-fluorene-2-carboxylic acid with decanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction mixture is heated under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Decyl 9-bromo-9H-fluorene-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 9th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The fluorene ring can be oxidized to form fluorenone derivatives.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or potassium tert-butoxide in aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous ether are used.
Major Products Formed
Substitution Reactions: Formation of substituted fluorene derivatives.
Oxidation Reactions: Formation of fluorenone derivatives.
Reduction Reactions: Formation of alcohol derivatives.
Scientific Research Applications
Decyl 9-bromo-9H-fluorene-2-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of decyl 9-bromo-9H-fluorene-2-carboxylate is primarily based on its ability to interact with specific molecular targets and pathways. The bromine atom and ester group confer unique reactivity to the compound, allowing it to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Fluorene Carboxylate Esters with Varying Substituents
Key Differences :
- Reactivity : The bromine in the target compound facilitates nucleophilic substitution, unlike the hydroxyl group in methyl 9-hydroxyfluorene-9-carboxylate.
- Solubility: The decyl chain renders the compound soluble in non-polar solvents (e.g., hexane), whereas methyl esters are more polar and water-miscible.
Alkyl Esters with Similar Chain Lengths
Comparison :
- Reactivity : Fluorene derivatives lack the polymerizable double bond found in acrylates/methacrylates, making them unsuitable for radical polymerization but stable under thermal stress.
- Applications : Decyl acrylates are used in coatings/adhesives, whereas fluorene carboxylates are niche intermediates in organic electronics.
Halogenated Fluorene Derivatives
| Compound Name | Molecular Formula | Substituents | Boiling Point (°C) |
|---|---|---|---|
| 2-Bromofluorene (from ) | C₁₃H₉Br | 2-Br | 330–335 (at 760 mmHg) |
| 9-Bromofluorene | C₁₃H₉Br | 9-Br | ~320 (estimated) |
Structural Impact :
- Position of bromine : 9-Bromo derivatives exhibit greater steric hindrance than 2-bromo isomers, affecting crystal packing and melting points.
Research Findings and Implications
Synthetic Utility : The bromine atom in this compound allows for cross-coupling reactions (e.g., Suzuki-Miyaura), enabling access to π-conjugated systems for organic semiconductors .
Thermal Behavior : Long alkyl chains lower melting points compared to unsubstituted fluorenes (e.g., 2-bromofluorene melts at ~200°C , while the decyl ester is likely liquid at room temperature).
Solubility : The decyl chain improves compatibility with organic solvents, making the compound advantageous in solution-processed materials.
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